molecular formula C21H23N3O B5583945 1-(4-tert-butylbenzoyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine

1-(4-tert-butylbenzoyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine

Cat. No.: B5583945
M. Wt: 333.4 g/mol
InChI Key: JPLICXZPFLQUQY-UHFFFAOYSA-N
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Description

1-(4-tert-Butylbenzoyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a tert-butyl group, a benzoyl group, a methyl group, and a phenyl group attached to the pyrazole ring

Future Directions

Future research on this compound could involve exploring its potential biological activities, studying its reactions with other compounds, and investigating its physical and chemical properties in more detail .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-tert-butylbenzoyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to improve yield and reduce production costs would be essential. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-tert-Butylbenzoyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl or tert-butyl groups, using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: KMnO₄, CrO₃

    Reducing agents: NaBH₄, LiAlH₄

    Bases: TEA, pyridine

    Solvents: Dichloromethane (DCM), tetrahydrofuran (THF)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-tert-Butylbenzoyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: It can be used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound may have potential as a bioactive molecule, with applications in the study of enzyme inhibition or receptor binding.

    Medicine: It could be explored for its pharmacological properties, such as anti-inflammatory, analgesic, or anticancer activities.

    Industry: The compound may be used in the development of new materials, such as polymers or dyes, due to its unique structural features.

Mechanism of Action

The mechanism of action of 1-(4-tert-butylbenzoyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine would depend on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed studies, including molecular docking and biochemical assays .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-tert-Butylbenzoyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine is unique due to the combination of its substituents, which confer specific chemical and physical properties. The presence of the tert-butyl group provides steric hindrance, while the benzoyl and phenyl groups contribute to its aromatic character. These features make the compound valuable for various applications, as discussed above.

Properties

IUPAC Name

(5-amino-3-methyl-4-phenylpyrazol-1-yl)-(4-tert-butylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O/c1-14-18(15-8-6-5-7-9-15)19(22)24(23-14)20(25)16-10-12-17(13-11-16)21(2,3)4/h5-13H,22H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPLICXZPFLQUQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C2=CC=CC=C2)N)C(=O)C3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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